molecular formula C32H36N4O5S B2593979 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 689760-84-7

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2593979
CAS No.: 689760-84-7
M. Wt: 588.72
InChI Key: DABQTBFSZGDOLM-UHFFFAOYSA-N
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Description

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a morpholine ring, and a dimethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a morpholine moiety.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, using a dimethoxybenzene derivative and an appropriate alkylating agent.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazolinone derivative with a thiol compound under mild conditions.

    Final Acylation Step: The final step involves the acylation of the intermediate compound with 4-ethylphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the morpholine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazolinone derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core and the morpholine ring are key structural features that enable the compound to bind to these targets, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)ethylamine
  • 4-Morpholinylquinazolinone derivatives
  • N-(4-Ethylphenyl)acetamide derivatives

Uniqueness

What sets 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide apart is its unique combination of structural features, which confer distinct chemical properties and biological activities. The presence of the sulfanyl linkage and the specific arrangement of functional groups make it a versatile compound for various applications.

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O5S/c1-4-22-5-8-24(9-6-22)33-30(37)21-42-32-34-27-11-10-25(35-15-17-41-18-16-35)20-26(27)31(38)36(32)14-13-23-7-12-28(39-2)29(19-23)40-3/h5-12,19-20H,4,13-18,21H2,1-3H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABQTBFSZGDOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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